Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate, also known as DTPDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mechanism Of Action
The mechanism of action of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex can then be detected using fluorescence spectroscopy, allowing researchers to study the distribution and concentration of metal ions in biological systems.
Biochemical And Physiological Effects
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has not been found to have any significant biochemical or physiological effects on its own. However, its ability to detect metal ions in biological systems has important implications for understanding the role of metal ions in various cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in lab experiments is its high sensitivity and selectivity for detecting metal ions. However, there are also some limitations to its use, including the need for specialized equipment and expertise in fluorescence spectroscopy.
Future Directions
There are many potential future directions for research involving Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate. One area of interest is the development of new fluorescent probes based on Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate that can detect other types of metal ions. Another area of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in studying the role of metal ions in disease processes, such as Alzheimer's disease and cancer. Overall, Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has the potential to be a valuable tool for advancing our understanding of metal ion homeostasis and its role in biological systems.
Synthesis Methods
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate can be synthesized through a multi-step process that involves the reaction of piperazine with 3-bromopropionyl chloride, followed by the reaction of the resulting product with tetradecyl alcohol and propanoic acid. This synthesis method has been described in detail in scientific literature and has been used to produce high-quality Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate for research purposes.
Scientific Research Applications
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate as a fluorescent probe for detecting the presence of metal ions in biological systems. Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been shown to be highly sensitive and selective for detecting metal ions such as copper, zinc, and iron, making it a valuable tool for studying metal ion homeostasis in cells.
properties
CAS RN |
111980-81-5 |
---|---|
Product Name |
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate |
Molecular Formula |
C38H74N2O4 |
Molecular Weight |
623 g/mol |
IUPAC Name |
tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-37(41)27-29-39-31-33-40(34-32-39)30-28-38(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
NYCWWRBJMYYWHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.